molecular formula C23H16ClN5O3S B2608968 N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242910-95-7

N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2608968
CAS RN: 1242910-95-7
M. Wt: 477.92
InChI Key: FBNKSVKXBSLCKI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O3S and its molecular weight is 477.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Activity : A study by Desai et al. (2008) involved the synthesis of related compounds and their evaluation against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The compounds showed moderate to good activity, indicating potential for antibacterial applications (Desai et al., 2008).

  • Antimicrobial Activity of Thienopyrimidine Derivatives : Kerru et al. (2019) synthesized a series of related compounds and tested their in vitro antimicrobial activity. Some derivatives demonstrated significant antibacterial potency against various bacteria including E. coli, B. subtilis, B. cereus, and K. pneumonia (Kerru et al., 2019).

Antioxidant Properties

  • Synthesis and Antioxidant Activity : A study by Kotaiah et al. (2012) focused on the synthesis of N-substituted phenyl derivatives and their in vitro antioxidant activity. Compounds with electron-donating substituents showed significant radical scavenging activities (Kotaiah et al., 2012).

Antitumor Evaluation

  • In Vitro Antitumor Activity : El-Morsy et al. (2017) synthesized a series of derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Some derivatives exhibited mild to moderate activity, suggesting potential in cancer research (El-Morsy et al., 2017).

Antinociceptive and Anti-inflammatory Properties

  • Antinociceptive and Anti-inflammatory Evaluation : A study by Selvam et al. (2012) synthesized and evaluated derivatives for their antinociceptive (pain relief) and anti-inflammatory activities, showing significant results in these areas (Selvam et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-13-18-22(33-19(13)21-27-20(28-32-21)14-5-3-2-4-6-14)25-12-29(23(18)31)11-17(30)26-16-9-7-15(24)8-10-16/h2-10,12H,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKSVKXBSLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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